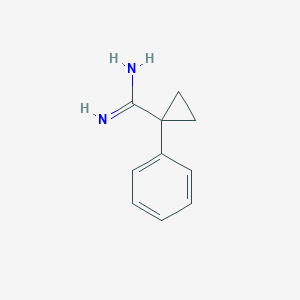
1-Phenylcyclopropane-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C10H12N2 It is a derivative of cyclopropane, featuring a phenyl group and a carboximidamide functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carboximidamide can be synthesized through a multi-step process. One common method involves the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to an acid group using concentrated hydrochloric acid. The resulting acid derivative undergoes acid-amine coupling with various amines to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions: 1-Phenylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-Phenylcyclopropane-1-carboxylic acid.
Reduction: Formation of 1-Phenylcyclopropane-1-amine.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-Phenylcyclopropane-1-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This inhibition occurs through the modulation of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as IL-1β .
相似化合物的比较
- 1-Phenyl-1-cyclopropanecarboxylic acid
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: 1-Phenylcyclopropane-1-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 1-Phenyl-1-cyclopropanecarboxylic acid primarily undergoes reactions typical of carboxylic acids, this compound exhibits additional reactivity due to the presence of the carboximidamide group .
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
1-phenylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12) |
InChI 键 |
KFOSBZWRVDQDJO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



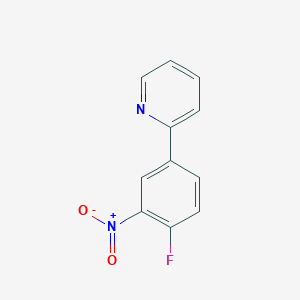
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
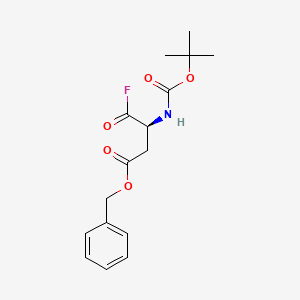

![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
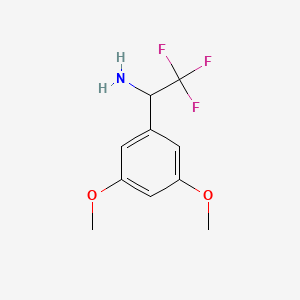
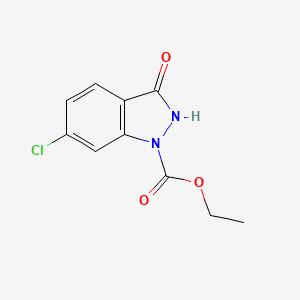
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
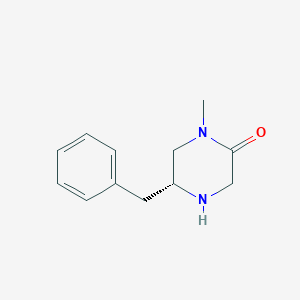
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)


